Ethyl 2-(p-tolyl)propanoate
Overview
Description
Ethyl 2-(p-tolyl)propanoate is an organic compound with the molecular formula C12H16O2. It is an ester derived from 2-(4-methylphenyl)propanoic acid and ethanol. This compound is known for its pleasant odor and is often used in the fragrance and flavor industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(p-tolyl)propanoate can be synthesized through the esterification of 2-(4-methylphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(4-methylphenyl)propanoate may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(p-tolyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to 2-(4-methylphenyl)propanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(4-methylphenyl)propanoic acid and ethanol.
Reduction: 2-(4-methylphenyl)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(p-tolyl)propanoate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-methylphenyl)propanoate depends on its specific applicationThese interactions can influence the compound’s biological activity and its effects on molecular targets and pathways .
Comparison with Similar Compounds
Ethyl 2-(p-tolyl)propanoate can be compared with other esters such as:
- Ethyl benzoate
- Ethyl acetate
- Methyl butyrate
Similar Compounds
- Ethyl benzoate : Similar ester structure but derived from benzoic acid.
- Ethyl acetate : A simpler ester with a shorter carbon chain.
- Methyl butyrate : Another ester with a different alkyl group .
Uniqueness
This compound is unique due to its specific aromatic structure, which imparts distinct chemical and physical properties, making it valuable in the fragrance and flavor industry .
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
ethyl 2-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C12H16O2/c1-4-14-12(13)10(3)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |
InChI Key |
YOMWWINHWVYWKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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